2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is a compound with the molecular formula C7H8F2O2 and a molecular weight of 162.14 g/mol . It is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with two fluorine atoms and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols .
Scientific Research Applications
2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and carboxylic acid group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
- 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
- 2,2-difluoro-3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group on the bicyclic framework enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
2411296-56-3 |
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Molecular Formula |
C7H8F2O2 |
Molecular Weight |
162.13 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) |
InChI Key |
RTZFDDBSRPQHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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